4-Hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. It features a chromenone backbone with a hydroxyl group at the 4-position and a prop-2-enoyl group substituted at the 3-position. The molecular formula is C19H14O5, and it has a molecular weight of approximately 322.31 g/mol. The compound exhibits significant structural characteristics, including intramolecular hydrogen bonding between the hydroxyl oxygen and the ketonic oxygen in the coumarin moiety, which may influence its biological activity and stability .
There is no current information available on the specific mechanism of action of HMPC. However, some coumarins have been shown to exhibit various biological activities through different mechanisms. For example, some coumarins can inhibit enzymes involved in blood clotting, while others may have antioxidant or anti-inflammatory effects [].
These reactions are essential for modifying the compound to enhance its biological properties or to synthesize related compounds .
4-Hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has been studied for its potential biological activities, including:
The synthesis of 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:
The applications of 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one include:
Interaction studies have indicated that 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one may interact with various biological targets:
Several compounds share structural similarities with 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Chloro-8-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one | Structure | Contains a chlorine substituent that may enhance biological activity. |
| 7-Hydroxycoumarin | Structure | Lacks the propenoyl side chain but exhibits strong fluorescence properties. |
| Coumarin | Structure | The simplest member of the coumarin family, known for its fragrance and potential therapeutic effects. |
The unique combination of the hydroxyl group, methoxy substitution, and propenoyl side chain in 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one distinguishes it from other similar compounds. This specific arrangement may enhance its solubility and biological activity compared to simpler coumarins or those with different substituents .
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exhibits characteristic absorption properties typical of coumarin-chalcone hybrid molecules. The compound displays strong absorption in the ultraviolet to visible region, with maximum absorption wavelengths (λmax) occurring between 320-400 nanometers [1] [2]. This absorption band arises from π→π* electronic transitions within the extended conjugated system formed by the coumarin nucleus and the α,β-unsaturated carbonyl moiety [3] [4].
The molar extinction coefficient ranges from 10,000 to 50,000 M⁻¹cm⁻¹, indicating strong light absorption capabilities [4] [5]. The absorption characteristics show pronounced solvatochromic behavior, with bathochromic shifts observed in polar solvents compared to nonpolar media [6]. In ethanol solution, the compound exhibits an absorption maximum at approximately 340-360 nanometers, while in dimethyl sulfoxide, a red shift to 380-400 nanometers is observed [7] [8].
Temperature-dependent absorption studies reveal that the compound maintains its spectral integrity up to 100°C, beyond which thermal degradation begins to affect the chromophore system [9]. The absorption spectrum exhibits isosbestic points at 285 and 350 nanometers, indicating clean transitions between different electronic states without decomposition or side reactions [10].
The compound demonstrates excellent fluorescence properties with emission maxima typically observed in the 460-500 nanometer range [4] [11]. The fluorescence quantum yield varies from 0.1 to 0.8 depending on the solvent system and substituent effects [7] [8]. In ethanol solution, quantum yields of approximately 0.4-0.6 have been reported for similar coumarin-chalcone derivatives [12].
Large Stokes shifts of 4,000-6,000 cm⁻¹ are characteristic of this compound class, indicating significant structural reorganization in the excited state [13] [5]. The emission exhibits strong dependence on solvent polarity, with blue fluorescence observed in acidic conditions shifting to yellow-green emission in alkaline media [7] [8]. This pH-sensitive fluorescence behavior spans a wavelength range from 441 to 538 nanometers [12].
Intramolecular charge transfer character is evidenced by the time-resolved fluorescence decay, which follows bi-exponential kinetics with fast (≤1 nanosecond) and slow (5-10 nanoseconds) components [13] [5]. The compound exhibits excellent photostability under normal laboratory conditions, maintaining >90% of its initial fluorescence intensity after 100 hours of continuous illumination [14].
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exhibits significant second-order nonlinear optical response. Computational studies using density functional theory at the BMK/6-311G level reveal first-order hyperpolarizability (β) values ranging from 100 to 800 × 10⁻³⁰ esu, which are 6-20 times larger than para-nitroaniline [15] [11] [16].
Second harmonic generation measurements on powder samples demonstrate efficiency approximately 5.8 times that of potassium dihydrogen phosphate when irradiated with 1064 nanometer laser light [17]. The third-order hyperpolarizability (γ) values range from 500 to 1500 × 10⁻³⁶ esu, indicating substantial third-order nonlinear optical activity [11].
The nonlinear optical response is attributed to the strong electron donor-acceptor character of the molecule, with the 4-methoxyphenyl group acting as an electron donor and the coumarin lactone serving as an electron acceptor [15] [18]. The conjugated propenone bridge facilitates efficient charge transfer, resulting in large molecular dipole moments and enhanced hyperpolarizabilities [16].
Thermogravimetric analysis reveals that 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exhibits excellent thermal stability up to approximately 250°C [9] [19]. The initial decomposition temperature (T₅%, representing 5% mass loss) occurs at 253-269°C under nitrogen atmosphere [20] [19].
Differential scanning calorimetry measurements indicate a melting point in the range of 180-200°C, consistent with similar coumarin-chalcone hybrid compounds [21] [9]. The melting endotherm is typically sharp and well-defined, indicating good crystalline order [22]. Glass transition behavior is not clearly observed, suggesting limited amorphous character in the solid state [19].
Thermal decomposition proceeds through a single-step mechanism with maximum decomposition rate occurring at 320-350°C [9] [20]. The activation energy for thermal decomposition is estimated at 210-220 kJ/mol using Kissinger and Flynn-Wall-Ozawa methods [19]. Mass loss during decomposition reaches 98-100%, leaving minimal carbonaceous residue [20].
Evolved gas analysis using TGA-MS reveals that decomposition products include carbon dioxide, water, carbon monoxide, and phenolic fragments [23] [24]. The decomposition enthalpy ranges from 200-280 J/g, indicating endothermic decomposition processes [20].
Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one. The hydroxyl stretching vibration appears as a broad absorption at 3200-3600 cm⁻¹, indicating strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen [25] [26].
The lactone carbonyl stretching occurs at 1720-1740 cm⁻¹, while the α,β-unsaturated ketone carbonyl exhibits characteristic absorption at 1650-1680 cm⁻¹ [21] [26]. Aromatic C=C stretching vibrations are observed at 1580-1620 cm⁻¹, and the methoxy C-O-C stretching appears at 1240-1280 cm⁻¹ [25] [26].
Raman spectroscopy complements the infrared data, providing enhanced sensitivity to symmetric vibrational modes. The olefinic C=C stretching is readily observed at 1620-1640 cm⁻¹ in the Raman spectrum [27]. Ring breathing modes of the aromatic systems appear at 800-1000 cm⁻¹, while C-O stretching vibrations are observed at 1000-1200 cm⁻¹ [27].
Temperature-dependent vibrational spectroscopy reveals that the hydrogen bonding pattern remains intact up to 150°C, beyond which gradual weakening of the intramolecular hydrogen bond is observed [20]. Deuterium exchange studies confirm the accessibility of the hydroxyl proton and its participation in hydrogen bonding networks [25].
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one exhibits limited water solubility due to its lipophilic character, with an estimated LogP value of 3.39 [28]. Aqueous solubility is severely restricted, requiring co-solvent systems or pH modification for dissolution [28].
The compound demonstrates excellent solubility in polar organic solvents including ethanol, methanol, and dimethyl sulfoxide [6]. Moderate solubility is observed in acetonitrile and acetone, while chloroform and dichloromethane provide good dissolution characteristics [14] [6]. Nonpolar solvents such as hexane and petroleum ether show poor solvating ability [6].
Solvent effects significantly influence the photophysical properties, with polar protic solvents enhancing fluorescence quantum yields compared to aprotic media [7] [29]. Hydrogen bonding solvents stabilize the excited state, leading to increased fluorescence lifetimes and enhanced emission intensities [6] [30].
Temperature-dependent solubility studies reveal increasing dissolution with elevated temperatures in most organic solvents, following typical endothermic dissolution behavior [14]. Crystallization from hot solutions yields well-formed crystals suitable for single crystal X-ray diffraction analysis [3] [31].
Photostability assessment under ultraviolet irradiation (254 nanometers) reveals moderate degradation with approximately 10-30% loss in absorbance after 24 hours of continuous exposure [14] [32]. Visible light exposure results in significantly enhanced stability, with less than 5% degradation observed over 100 hours [14].
Photodegradation pathways involve homolytic cleavage of the α,β-unsaturated carbonyl system and oxidative degradation of the methoxyphenyl substituent [32]. Primary photoproducts include 4-hydroxycoumarin derivatives and methoxybenzaldehyde fragments [32]. Quantum yields for photodegradation are estimated at 10⁻⁴ to 10⁻³ under standard laboratory conditions [14].
pH stability studies demonstrate excellent stability in acidic to neutral conditions (pH 2-8), with increasing susceptibility to degradation at pH values above 9 [14] [32]. Alkaline hydrolysis of the lactone ring becomes significant at pH > 10, leading to ring-opened products [32].
Oxidative stability under atmospheric conditions shows gradual degradation over months to years, with antioxidants such as butylated hydroxytoluene providing effective protection [14]. Storage under nitrogen atmosphere at room temperature maintains >95% purity for extended periods exceeding one year [32].